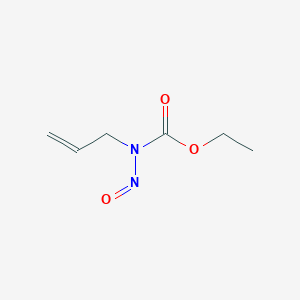

Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI)

Description

Properties

CAS No. |

6558-80-1 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

ethyl N-nitroso-N-prop-2-enylcarbamate |

InChI |

InChI=1S/C6H10N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3H,1,4-5H2,2H3 |

InChI Key |

RLIGRPOIUHSNIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC=C)N=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Carbamic Acid, Nitroso-2-propenyl-, Ethyl Ester (9CI)

General Synthetic Strategy for Carbamates

Carbamate derivatives, including nitroso-substituted carbamates, are typically synthesized via reactions involving carbamic acid esters or related precursors with amines or nitroso compounds under controlled conditions. The preparation methods can be broadly categorized into:

Specific Preparation Routes Relevant to Carbamic Acid, Nitroso-2-propenyl-, Ethyl Ester

Reaction of Unsubstituted Carbamic Acid Esters with Amines

A patented process describes the preparation of N-substituted carbamic acid esters by reacting unsubstituted carbamic acid esters (NH2CO2R, where R is an alkyl group such as ethyl) with primary amines, including aromatic or aliphatic amines, under heating (125°C to 250°C) in the presence of monohydric aliphatic alcohols and tertiary amine catalysts. This method allows substitution on the nitrogen atom of carbamic esters, which is essential for obtaining compounds like N-allyl-N-nitrosourethan derivatives.

- Reaction Conditions:

- Temperature: 125°C to 250°C

- Solvent: Monohydric aliphatic alcohol (C1-C10)

- Catalyst: Tertiary amine (strongly basic)

- Reactor: Autoclave with agitation and temperature/pressure control

- Process Notes:

- By-product ammonia and possibly alcohol vapors are removed during the reaction.

- The reaction can be batch, semicontinuous, or continuous.

- Purification by distillation or fractionation separates the desired carbamate.

Carbonate-Amines Reaction Catalyzed by Lewis Acids

Another industrially relevant method involves reacting alkyl carbonates (e.g., diethyl carbonate) with amines in the presence of Lewis acid catalysts such as tin, zinc, cobalt compounds, or aluminum metal with promoters like mercury or iodine salts. This reaction proceeds at elevated temperatures (~130°C to 200°C) and is known for high yields (up to 93%) and selectivity towards carbamates.

- Catalysts: Lewis acids (Sn, Zn, Co), aluminum metal with promoters

- Temperature: Approximately 130°C to 200°C

- Yields: 87% to 93% reported in literature

- Advantages: High selectivity and yield, suitable for aromatic and aliphatic amines

- Limitations: Requires careful control of catalyst and reaction conditions to avoid side reactions

Nitrosation of Allylic Amines or Carbamates

The nitroso functionality in carbamic acid, nitroso-2-propenyl-, ethyl ester is introduced via nitrosation reactions. This involves treating allylic amines or carbamate derivatives with nitrosating agents such as sodium nitrite under acidic conditions or other mild nitrosating reagents. This step is usually performed after the initial carbamate formation to introduce the nitroso group selectively on the nitrogen atom adjacent to the allyl group.

- Typical Nitrosation Agents: Sodium nitrite (NaNO2), nitrosyl chloride (NOCl)

- Conditions: Mild acidic medium, low temperature to avoid decomposition

- Outcome: Selective nitrosation on the nitrogen atom linked to the allyl group, yielding the nitroso-carbamate

Comparative Data Table of Preparation Methods

| Preparation Method | Reactants | Catalysts/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamic acid ester + Primary amine | NH2CO2R + R'NH2 | Tertiary amine catalyst, alcohol | 125 - 250 | Moderate to High | Requires removal of ammonia/by-products |

| Alkyl carbonate + Amine (Lewis acid cat.) | (RO)2CO + R'NH2 | Lewis acids (Sn, Zn, Co), Al + promoters | 130 - 200 | 87 - 93 | High selectivity, industrially scalable |

| Nitrosation of allylic carbamate | Allylic carbamate + NaNO2 or NOCl | Acidic medium, mild conditions | 0 - 40 | High | Introduces nitroso group selectively |

Detailed Research Findings and Notes

- Catalyst Role: Tertiary amines facilitate nucleophilic substitution on carbamic esters, enhancing reaction rates and selectivity. Lewis acids activate carbonates for nucleophilic attack by amines, improving yields.

- Solvent Effects: Monohydric alcohols act both as solvents and reactants, influencing reaction kinetics and product purity.

- Temperature Control: Elevated temperatures are critical for carbamate formation but must be controlled during nitrosation to prevent decomposition of the nitroso group.

- Purification: Distillation and fractionation are standard for isolating pure carbamate esters, removing unreacted materials and catalysts.

- Safety Considerations: Nitroso compounds are often sensitive and potentially hazardous; proper handling and reaction control are essential.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, nitroso-2-propenyl-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

Carbamic acid, nitroso-2-propenyl-, ethyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, nitroso-2-propenyl-, ethyl ester involves its interaction with molecular targets through its nitroso and ester functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a nitroso (–N=O) group attached to an allyl (2-propenyl) chain.

- Ethyl ester functional group confers moderate polarity and reactivity .

Comparison with Structurally Similar Compounds

Carbamic Acid, (2-Cyanoethyl)Nitroso-, Ethyl Ester (9CI)

- CAS : 118625-36-8

- Formula : C₆H₉N₃O₃

- Key Differences: Replaces the allyl group with a cyanoethyl (–CH₂CH₂CN) substituent. Higher nitrogen content (3 N atoms vs. Likely applications in pharmaceuticals due to cyano group reactivity .

Carbamic Acid, Butylcyano-, Ethyl Ester (9CI)

- CAS : 187239-09-4

- Formula : C₈H₁₄N₂O₂

- Key Differences: Features a butylcyano (–C₄H₈CN) group instead of nitroso-allyl. Increased molecular weight (170.21 g/mol) and hydrophobicity due to the longer alkyl chain. Potential use as a precursor for agrochemicals or specialty polymers .

Carbamic Acid, (5-Aminopentyl)-, Ethyl Ester (9CI)

- CAS : 124859-22-9

- Formula : C₈H₁₈N₂O₂

- Key Differences: Substitutes nitroso with an amino (–NH₂) group on a pentyl chain. Higher molecular weight (174.24 g/mol) and basicity, enabling use in peptide coupling or drug delivery systems .

Carbamic Acid, Ethylphenyl-, 1-Methylethyl Ester (9CI)

- CAS : 56961-11-6

- Formula: C₁₃H₁₉NO₂

- Key Differences :

Comparative Analysis Table

Key Research Findings

- Reactivity: The nitroso-allyl compound exhibits unique reactivity in Diels-Alder and nitrosation reactions, distinguishing it from cyano or amino-substituted analogs .

- Stability : Nitroso derivatives are photosensitive and thermally unstable compared to tert-butyl-protected carbamates (e.g., ), which are more stable .

- Synthetic Utility: The allyl group enables cross-coupling reactions, while cyano or amino variants are preferred for nucleophilic substitutions .

Biological Activity

Carbamic acid, nitroso-2-propenyl-, ethyl ester (9CI), also known by its chemical identifier 6558-80-1, is a compound of increasing interest in the fields of organic chemistry and pharmacology. This compound features a nitroso group that can engage in various biological interactions, making it a candidate for further investigation regarding its biological activity.

The structure of carbamic acid, nitroso-2-propenyl-, ethyl ester includes a nitroso functional group and an ester moiety. These groups facilitate several chemical reactions:

- Oxidation : The nitroso group can be oxidized to form nitro derivatives.

- Reduction : It can also undergo reduction to yield amine derivatives.

- Substitution : The ester group is susceptible to nucleophilic substitution reactions, which can lead to the formation of various carbamate derivatives.

These reactions are significant as they can influence the compound's interaction with biological molecules, potentially affecting various biochemical pathways and molecular targets in living organisms.

Biological Activity

Research has indicated that carbamic acid, nitroso-2-propenyl-, ethyl ester exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been noted that similar carbamate compounds can induce apoptosis in cancer cell lines through oxidative stress mechanisms .

- Toxicological Effects : The compound has been associated with toxicological effects in animal studies. For instance, it has shown carcinogenic potential in rodent models, leading to tumors in various organs when administered at high doses .

- Metabolic Pathways : The metabolism of carbamic acid derivatives often leads to the formation of reactive intermediates capable of interacting with DNA, which may contribute to its carcinogenicity .

Case Studies and Research Findings

Several studies have focused on the biological implications of carbamic acid derivatives:

- Carcinogenicity Assessment : In a study evaluating the carcinogenic potential of carbamates, it was found that exposure to high doses resulted in significant tumor development across multiple organ systems in rodents. The research highlighted that these effects were dose-dependent and varied by route of administration (oral, dermal, inhalation) .

- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound could cause oxidative damage leading to cellular apoptosis. This was particularly noted in studies involving human cancer cell lines where the compound induced significant cytotoxic effects .

Comparative Analysis

To better understand the unique properties of carbamic acid, nitroso-2-propenyl-, ethyl ester, a comparative analysis with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Carbamic acid, methylnitroso-, ethyl ester | Structure | Moderate anticancer activity |

| Carbamic acid, N-nitroso-N-propyl-, ethyl ester | Structure | High toxicity; potential carcinogen |

| Carbamic acid, nitroso-2-propenyl-, ethyl ester | Structure | Significant anticancer potential; high toxicity |

This table illustrates how variations in chemical structure can lead to different biological activities and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.